molecular formula C67H90N14O16S2 B10848255 Des-AA1,2,5-[D-Trp8,Tyr11]SRIF

Des-AA1,2,5-[D-Trp8,Tyr11]SRIF

Cat. No.: B10848255
M. Wt: 1411.6 g/mol
InChI Key: NIVBKEGMFSFLSD-KGVPGVLISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Des-AA1,2,5-[D-Tryptophan8, Tyrosine11]Somatostatin is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound has been modified to enhance its binding affinity and selectivity for somatostatin receptors, particularly somatostatin receptor type 1 .

Preparation Methods

The synthesis of Des-AA1,2,5-[D-Tryptophan8, Tyrosine11]Somatostatin involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial production methods may involve large-scale SPPS with automated synthesizers to ensure high yield and purity.

Chemical Reactions Analysis

Des-AA1,2,5-[D-Tryptophan8, Tyrosine11]Somatostatin undergoes various chemical reactions, including:

Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. Major products formed include oxidized or reduced forms of the peptide.

Scientific Research Applications

Des-AA1,2,5-[D-Tryptophan8, Tyrosine11]Somatostatin is used in various scientific research applications:

Mechanism of Action

Des-AA1,2,5-[D-Tryptophan8, Tyrosine11]Somatostatin exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 1. This binding inhibits adenylyl cyclase activity, reducing cyclic adenosine monophosphate levels and leading to decreased hormone secretion. The compound also activates phosphotyrosine phosphatases and sodium/hydrogen exchangers, contributing to its regulatory effects .

Comparison with Similar Compounds

Des-AA1,2,5-[D-Tryptophan8, Tyrosine11]Somatostatin is unique due to its specific modifications, which enhance its receptor selectivity and binding affinity. Similar compounds include:

These compounds share structural similarities but differ in their specific amino acid substitutions, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C67H90N14O16S2

Molecular Weight

1411.6 g/mol

IUPAC Name

(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-19,31-bis(4-aminobutyl)-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid

InChI

InChI=1S/C67H90N14O16S2/c1-37(83)55-65(94)77-51(31-41-23-25-43(85)26-24-41)63(92)81-56(38(2)84)66(95)78-53(34-82)64(93)79-54(67(96)97)36-99-98-35-45(70)57(86)72-47(21-11-13-27-68)58(87)74-49(29-39-15-5-3-6-16-39)60(89)75-50(30-40-17-7-4-8-18-40)61(90)76-52(32-42-33-71-46-20-10-9-19-44(42)46)62(91)73-48(59(88)80-55)22-12-14-28-69/h3-10,15-20,23-26,33,37-38,45,47-56,71,82-85H,11-14,21-22,27-32,34-36,68-70H2,1-2H3,(H,72,86)(H,73,91)(H,74,87)(H,75,89)(H,76,90)(H,77,94)(H,78,95)(H,79,93)(H,80,88)(H,81,92)(H,96,97)/t37-,38-,45-,47-,48+,49-,50+,51+,52+,53+,54+,55-,56-/m1/s1

InChI Key

NIVBKEGMFSFLSD-KGVPGVLISA-N

Isomeric SMILES

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCCN)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=C(C=C6)O)O

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCCN)N)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.